1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one
Descripción
Propiedades
IUPAC Name |
1-[[5-chloro-2-(difluoromethoxy)phenyl]methyl]-5-nitropyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClF2N2O4/c14-9-1-3-11(22-13(15)16)8(5-9)6-17-7-10(18(20)21)2-4-12(17)19/h1-5,7,13H,6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIASUIZAFMLSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=CC2=O)[N+](=O)[O-])OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClF2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a dihydropyridinone core with a chlorinated phenyl group and a difluoromethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 319.68 g/mol. The presence of electron-withdrawing groups (like chlorine and difluoromethoxy) suggests potential for significant biological activity through modulation of various biochemical pathways.
Antimicrobial Properties
Recent studies indicate that this compound exhibits antimicrobial activity against various bacterial strains. In vitro tests have shown effectiveness against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings highlight the compound's potential application in treating bacterial infections, particularly those resistant to conventional antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a series of assays against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells, it demonstrated cytotoxic effects with IC50 values ranging from 10 to 30 µM.
Mechanism of Action:
1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one appears to induce apoptosis in cancer cells through the activation of caspase pathways and the generation of reactive oxygen species (ROS).
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Study on Antimicrobial Efficacy
A recent study published in Antimicrobial Agents and Chemotherapy assessed the efficacy of this compound against multi-drug resistant strains. The researchers found that it not only inhibited growth but also disrupted biofilm formation, which is critical for bacterial virulence. This study emphasizes its potential role in treating chronic infections associated with biofilms.
Study on Anticancer Effects
Another significant research effort published in Cancer Research explored the effects of this compound on tumor growth in vivo using xenograft models. The results indicated a substantial reduction in tumor size compared to control groups, suggesting that the compound could be developed into an effective therapeutic agent for certain cancers.
Comparación Con Compuestos Similares
Table 1: Structural and Functional Comparison
Key Comparative Insights
Substituent-Driven Properties
- Nitro Group: The target compound’s 5-nitro group is shared with Perampanel, a clinically used antiepileptic drug.
- Halogenation: Unlike analogs such as 2-Chloro-1-(5-chloro-3-fluoropyridin-2-yl)ethanone, the target compound combines chlorine and difluoromethoxy groups. Difluoromethoxy improves metabolic stability compared to methoxy or hydroxyl groups, as seen in kinase inhibitors .
- Dihydropyridinone Core: Shared with Perampanel and 1-Phenyl-5-(pyridin-2-yl)-1,2-dihydropyridin-2-one, this scaffold is associated with conformational flexibility, enabling binding to flat protein surfaces (e.g., AMPA receptors) .
Pharmacological Potential
- Perampanel’s success underscores the therapeutic viability of dihydropyridinone derivatives with nitro substituents. However, the target compound’s unique benzyl group may redirect its selectivity toward non-neurological targets, such as inflammatory pathways or bacterial enzymes .
- Chloro-fluoropyridyl analogs (e.g., CAS 87674-20-2) are primarily intermediates, lacking direct pharmacological data but highlighting the prevalence of halogenated motifs in agrochemicals .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
